[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate
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Overview
Description
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate is a complex organic compound that features a benzofuran moiety fused with an isoxazole ring and a but-2-enoate ester group
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that this compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these pathways.
Mode of Action
The exact mode of action of this compound is currently unknown. Benzofuran derivatives have been shown to interact with various cellular targets, leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context within the cell.
Biochemical Pathways
These include pathways involved in tumor growth, bacterial proliferation, oxidative stress, and viral replication . The downstream effects of these pathway alterations would depend on the specific cellular context and the nature of the target.
Result of Action
Given the biological activities associated with benzofuran derivatives, it’s plausible that this compound could have effects at the molecular and cellular level, potentially including alterations in enzyme activity, changes in signal transduction, or impacts on cellular proliferation .
Biochemical Analysis
Biochemical Properties
It is known that benzofuran compounds interact with various enzymes, proteins, and other biomolecules . For example, a compound similar to [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate has shown significant inhibitory activity on Src kinase .
Cellular Effects
Benzofuran compounds, including this compound, have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy. They have been tested for their cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate typically involves a multi-step process. One common method includes the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Isoxazole Ring Formation: The isoxazole ring is often formed via a (3+2) cycloaddition reaction between nitrile oxides and alkynes or alkenes.
Esterification: The final step involves the esterification of the intermediate compound with but-2-enoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the isoxazole ring, converting it into an isoxazoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens for electrophilic substitution and organolithium compounds for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, reduced isoxazoline compounds, and various substituted benzofuran and isoxazole derivatives.
Scientific Research Applications
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial agent.
Materials Science: Its structural properties are explored for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, potentially leading to new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A compound with a benzofuran structure used in phototherapy.
Uniqueness
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate is unique due to the combination of the benzofuran and isoxazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development .
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (Z)-but-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-2-5-16(18)19-10-12-9-15(21-17-12)14-8-11-6-3-4-7-13(11)20-14/h2-9H,10H2,1H3/b5-2- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXWMESIMXOSOG-DJWKRKHSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OCC1=NOC(=C1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)OCC1=NOC(=C1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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